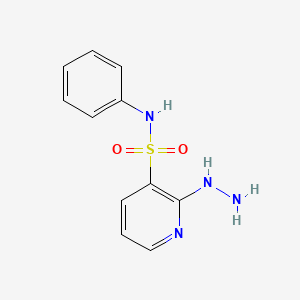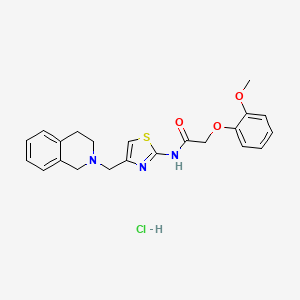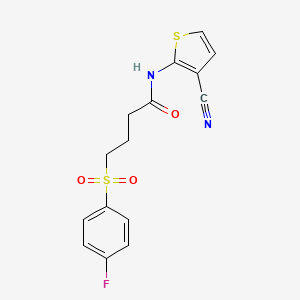![molecular formula C19H16N2O3S B3002505 9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866865-69-2](/img/structure/B3002505.png)
9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a derivative of chromeno[2,3-d]pyrimidine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related chromeno[2,3-d]pyrimidine derivatives involves multiple steps, starting with the formation of formimidate derivatives, which are then reacted with hydrazine monohydrate to yield the chromeno[2,3-d]pyrimidine derivatives. These derivatives can further react with triethyl orthoformate or aromatic aldehydes to produce novel compounds, as described in the synthesis of 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives . This suggests that the synthesis of 9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione could follow a similar pathway, with specific reagents and conditions tailored to introduce the methoxy groups and the thione moiety.
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives is characterized by the presence of a fused ring system that can influence the compound's electronic and steric properties. Single crystal X-ray diffraction analysis has been used to determine the structure of related compounds, confirming the arrangement of the atoms and the overall geometry of the molecule . This technique could be applied to the compound of interest to gain precise information about its molecular structure.
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine derivatives can participate in various chemical reactions, depending on the functional groups present and the reaction conditions. The papers provided do not detail specific reactions for the compound 9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, but they do mention the reactivity of similar structures, which can undergo further functionalization or form complexes with other molecules . The presence of methoxy groups could influence the reactivity by affecting the electron density on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of methoxy groups and a thione moiety in the compound of interest would affect its lipophilicity, solubility, and potential for forming hydrogen bonds, as seen in the case of the thieno[2,3-d]pyrimidine-2,4-dione derivatives . These properties are crucial for the biological activity and pharmacokinetics of the compound, and they can be studied using various analytical techniques such as NMR, mass spectrometry, and computational modeling.
properties
IUPAC Name |
9-methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-22-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOJBDSIVBHIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3002423.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)
![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)


